molecular formula C11H18O2 B14218745 6-Methoxydec-9-EN-4-YN-1-OL CAS No. 823792-12-7

6-Methoxydec-9-EN-4-YN-1-OL

Cat. No.: B14218745
CAS No.: 823792-12-7
M. Wt: 182.26 g/mol
InChI Key: FXRTUZFFYIBMKB-UHFFFAOYSA-N
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Description

Contextualizing Multifunctionalized Linear Hydrocarbon Architectures

Multifunctionalized linear hydrocarbon architectures are molecules that contain several different functional groups along a straight carbon chain. These structures are of significant interest in organic synthesis as they can be manipulated to create diverse and complex molecular topographies. The strategic placement of functional groups allows for selective reactions, enabling chemists to build intricate molecular frameworks in a controlled manner. These architectures serve as versatile platforms for the synthesis of natural products, polymers, and novel materials. researchgate.netacs.org The development of methods to synthesize and utilize these frameworks is a key area of modern chemical research, with applications ranging from materials science to medicinal chemistry. acs.orgnih.govmdpi.com

Significance of Enynes, Ethers, and Alcohols in Complex Molecule Synthesis

The individual functional groups present in 6-Methoxydec-9-en-4-yn-1-ol—the enyne, the ether, and the alcohol—each play a crucial role in synthetic organic chemistry.

Enynes are structural motifs containing both a double and a triple carbon-carbon bond. This combination of unsaturation provides a versatile handle for a wide array of chemical transformations, including cyclization reactions to form new ring systems. rsc.orgnih.gov Enyne metathesis, for instance, is a powerful reaction for the formation of cyclic dienes. rsc.org The functionalization of enynes can lead to a diverse range of products with high degrees of molecular complexity. rsc.orgresearchgate.netacs.org

Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. They are often used as protecting groups for alcohols due to their relative stability under many reaction conditions. nih.gov The methoxy (B1213986) group in the target molecule is an example of a simple ether. Beyond their use as protecting groups, ethers are integral components of many biologically active molecules and can influence properties such as solubility and conformation.

Alcohols are among the most common and versatile functional groups in organic chemistry. The hydroxyl (-OH) group can be involved in a vast number of reactions, including oxidation to aldehydes or carboxylic acids, conversion to leaving groups for substitution reactions, and formation of esters and ethers. Primary alcohols, such as the one in this compound, are particularly useful as they can be readily transformed into a variety of other functional groups.

Overview of Research Scope for this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structure suggests a number of potential research applications. Given its array of functional groups, it could serve as a key intermediate in the total synthesis of complex natural products. The enyne moiety could be utilized in metal-catalyzed cyclization reactions to generate novel carbocyclic or heterocyclic frameworks. nih.gov Furthermore, the primary alcohol could be modified to attach the molecule to a solid support for use in combinatorial chemistry or to introduce other functionalities. The molecule could also be a substrate for studying reaction mechanisms or for developing new synthetic methodologies.

Compound Data

Below are tables detailing the properties of this compound and a list of all chemical compounds mentioned in this article.

Table 1: Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 823792-12-7
Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
Functional Groups Methoxy, Alkene, Alkyne, Primary Alcohol

Properties

CAS No.

823792-12-7

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

6-methoxydec-9-en-4-yn-1-ol

InChI

InChI=1S/C11H18O2/c1-3-4-8-11(13-2)9-6-5-7-10-12/h3,11-12H,1,4-5,7-8,10H2,2H3

InChI Key

FXRTUZFFYIBMKB-UHFFFAOYSA-N

Canonical SMILES

COC(CCC=C)C#CCCCO

Origin of Product

United States

Retrosynthetic Analysis of 6 Methoxydec 9 En 4 Yn 1 Ol

Strategic Disconnections and Synthon Identification for 6-Methoxydec-9-EN-4-YN-1-OL

The process of breaking down a target molecule involves identifying key bonds for disconnection, which ideally correspond to reliable chemical reactions. chemistry.coach For this compound, several strategic disconnections can be envisioned based on its functional groups.

Disconnection of the Primary Alcohol Functionality

A primary alcohol represents a versatile functional group for disconnection. journalspress.com One common strategy involves a C-C bond disconnection adjacent to the hydroxyl group. journalspress.com This approach identifies a carbanion synthon and a α-hydroxyl cation synthon. journalspress.com The synthetic equivalent of the carbanion is often an organometallic reagent, such as a Grignard or organolithium reagent. journalspress.com

Disconnection Synthon Synthetic Equivalent
C1-C2 BondC1 Formaldehyde synthon (⁺CH₂OH) and C2-C10 alkyl anion synthonFormaldehyde and a Grignard reagent derived from the corresponding alkyl halide

Retrosynthetic Approaches for the Alkene and Alkyne Moieties

The presence of both an alkene and an alkyne offers multiple retrosynthetic possibilities. A common strategy for synthesizing alkenes, particularly cis-alkenes, is the partial reduction of an alkyne. youtube.com This suggests a functional group interconversion (FGI) of the alkene in this compound to an alkyne.

The alkyne moiety itself can be disconnected next to the triple bond. kccollege.ac.in This disconnection generates an alkynyl anion synthon and an electrophilic carbon synthon. The alkynyl anion is a good nucleophile and can be readily formed by deprotonating a terminal alkyne. youtube.com

Retrosynthetic Step Description Key Intermediates
Functional Group InterconversionConversion of the cis-alkene to an alkyne.A di-alkyne precursor.
C-C Bond DisconnectionDisconnection of the alkyne to form two smaller fragments.An alkynyl anion and an electrophile (e.g., an epoxide or aldehyde). youtube.com

Disconnection of the Methoxy (B1213986) Ether Linkage

Ethers are commonly disconnected at the C-O bond. lkouniv.ac.inscribd.com For this compound, disconnection of the methoxy group leads to an alcohol precursor and a methylating agent. This disconnection is generally reliable and corresponds to a Williamson ether synthesis in the forward direction. scribd.com

Disconnection Synthon Synthetic Equivalent
C6-O BondC6 alcohol synthon and a methyl cation synthon (⁺CH₃)The corresponding alcohol and a methylating agent like methyl iodide or dimethyl sulfate.

Fragment-Based Retrosynthesis Pathways for this compound

A fragment-based approach involves breaking the target molecule into several key fragments that can be synthesized independently and then coupled together. For this compound, a logical fragmentation strategy would be to disconnect the molecule into two main fragments based on the alkyne and ether functionalities.

One possible pathway involves a disconnection between C5 and C6, leading to a five-carbon fragment containing the primary alcohol and the alkyne, and a five-carbon fragment containing the methoxy group and the alkene. Another approach could involve a disconnection at the alkyne, leading to a propargyl-type fragment and a seven-carbon chain. researchgate.net

Protecting Group Strategies in Retrosynthetic Planning for this compound

In the synthesis of polyfunctional molecules like this compound, protecting groups are essential to mask the reactivity of certain functional groups while transformations are carried out on other parts of the molecule. medlifemastery.comfiveable.me

Selective Alcohol Protection Schemes

The primary alcohol in the target molecule is a key site for potential side reactions and therefore often requires protection. fiveable.melibretexts.org The choice of protecting group depends on its stability to the reaction conditions planned for other steps and the ease of its removal. medlifemastery.com

Silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), are commonly used to protect alcohols due to their ease of formation and selective removal using fluoride (B91410) reagents. medlifemastery.comfiveable.me For more robust protection, benzyl (B1604629) ethers can be employed, which are stable to a wide range of conditions and can be removed by hydrogenolysis. medlifemastery.com

Protecting Group Formation Reagent Deprotection Condition Key Characteristics
Trimethylsilyl (TMS) EtherTrimethylsilyl chloride (TMSCl), baseFluoride source (e.g., TBAF) or mild acidEasily introduced and removed; sensitive to acidic conditions. medlifemastery.com
tert-Butyldimethylsilyl (TBDMS) Ethertert-Butyldimethylsilyl chloride (TBDMSCl), imidazoleFluoride source (e.g., TBAF) or acidMore stable than TMS ethers to a wider pH range. fiveable.me
Benzyl (Bn) EtherBenzyl bromide (BnBr), strong baseHydrogenolysis (H₂, Pd/C)Robust and stable to many reagents; removed under neutral conditions. medlifemastery.com

The strategic use of these protecting groups allows for the selective manipulation of the alkene, alkyne, and methoxy ether functionalities without interference from the reactive primary alcohol. medlifemastery.comfiveable.me

Considerations for Protecting Unsaturated Moieties

In the synthesis of a molecule like this compound, which contains both an alkene and an alkyne, the selective protection of these unsaturated moieties is a critical consideration to prevent unwanted side reactions during various synthetic steps. wikipedia.org The choice of protecting groups depends on their stability under specific reaction conditions and the ease of their selective removal. numberanalytics.com

Protecting the Alkyne:

The terminal hydrogen of a terminal alkyne is acidic and can interfere with many reactions, such as those involving strong bases or nucleophiles. ccspublishing.org.cn Therefore, if the synthesis proceeds through a terminal alkyne, its protection is often necessary. Common protecting groups for terminal alkynes include silyl ethers, such as trimethylsilyl (TMS) or triethylsilyl (TES). cureffi.org These groups are readily introduced by treating the alkyne with the corresponding silyl chloride in the presence of a base. cureffi.org The stability of silyl groups varies, allowing for selective deprotection. For instance, TMS ethers are more labile and can be cleaved under milder conditions than the bulkier and more stable tert-butyldimethylsilyl (TBDMS) ethers. cureffi.orgresearchgate.net Another class of protecting groups for alkynes is the formation of a propargyl ether, which can be achieved by reacting the alkyne with an aldehyde or ketone.

Protecting the Alkene:

Alkenes are susceptible to a variety of reactions, including oxidation, reduction, and electrophilic addition. During the synthesis of this compound, it might be necessary to protect the double bond to prevent its reaction during steps such as oxidation of the alcohol or modification of the alkyne.

One common method for protecting alkenes is through dihydroxylation followed by the formation of a cyclic acetal (B89532) or ketal. wikipedia.org For example, treatment of the alkene with osmium tetroxide or potassium permanganate (B83412) yields a diol, which can then be protected by reacting with an aldehyde or ketone in the presence of an acid catalyst. This cyclic protecting group can be removed under acidic conditions to regenerate the diol, which can then be converted back to the alkene.

Another strategy involves the temporary halogenation of the double bond. The alkene can be treated with bromine to form a dibromide, which is stable to many reaction conditions. The alkene can then be regenerated by treatment with a reducing agent like zinc dust.

Interactive Data Table: Common Protecting Groups for Unsaturated Moieties

Functional GroupProtecting GroupAbbreviationIntroduction ReagentsDeprotection Conditions
AlkyneTrimethylsilylTMSTMSCl, base (e.g., Et3N)Mild acid or fluoride ion (e.g., TBAF) cureffi.org
AlkyneTriethylsilylTESTESCl, baseAcid or fluoride ion
Alkynetert-ButyldimethylsilylTBDMSTBDMSCl, baseStronger acid or fluoride ion researchgate.net
AlkeneDihydroxylation/Acetal-1. OsO4 or KMnO4 2. Aldehyde/ketone, acid catalystAcidic conditions wikipedia.org
AlkeneDibromination-Br2Zinc dust

Advanced Synthetic Methodologies for 6 Methoxydec 9 En 4 Yn 1 Ol and Its Precursors

Carbon-Carbon Bond Formation Strategies

The assembly of the carbon skeleton of 6-Methoxydec-9-EN-4-YN-1-OL relies on robust and efficient carbon-carbon bond-forming reactions. These strategies are fundamental to constructing the dec-9-en-4-yne backbone.

Synthesis of Alkyne Precursors via Acetylide Chemistry

Acetylide chemistry is a cornerstone in the synthesis of alkynes. byjus.com Terminal alkynes possess an acidic proton that can be removed by a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to form a highly nucleophilic acetylide anion. masterorganicchemistry.commasterorganicchemistry.com These anions are powerful nucleophiles that can participate in substitution and addition reactions to form new carbon-carbon bonds. libretexts.orgopenstax.org

The formation of substituted alkynes often proceeds via an SN2 mechanism, where the acetylide anion displaces a halide from a primary alkyl halide. masterorganicchemistry.comlibretexts.org This method is highly effective for extending carbon chains. openstax.org For the synthesis of a precursor to this compound, a multi-step sequence involving acetylide chemistry can be envisioned. For instance, an appropriately substituted terminal alkyne can be deprotonated and reacted with an electrophile, such as an epoxide or an aldehyde, to introduce the hydroxyl-containing portion of the molecule. libretexts.org The reaction of acetylides with aldehydes and ketones yields propargyl alcohols. libretexts.org

Reactant 1 (Acetylide Source) Reactant 2 (Electrophile) Base Product Type Relevance to Synthesis
Terminal AlkynePrimary Alkyl HalideNaNH₂, n-BuLiInternal AlkyneChain elongation to build the decyne backbone. openstax.org
Terminal AlkyneAldehyde/Ketonen-BuLiPropargyl AlcoholIntroduction of the hydroxyl group and extension of the carbon chain. libretexts.org
Terminal AlkyneEpoxiden-BuLiHomopropargyl AlcoholFormation of a carbon-carbon bond and a hydroxyl group with a different spacing.

Olefin Metathesis and Wittig Reactions for Alkene Formation

The terminal alkene moiety (dec-9-ene) can be synthesized using powerful olefination techniques like olefin metathesis and the Wittig reaction.

Olefin Metathesis: This catalytic reaction involves the redistribution of alkylidene fragments between two alkenes. google.com Ethenolysis, a type of cross-metathesis with ethylene, is particularly useful for converting internal olefins into terminal olefins. d-nb.info For example, the ethenolysis of methyl oleate (B1233923) produces methyl dec-9-enoate (B1236301) and 1-decene, demonstrating the industrial potential for creating terminal C10 chains. d-nb.infoscielo.br This strategy could be adapted to generate the dec-9-ene portion of the target molecule from a longer-chain precursor.

Wittig Reaction: The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). masterorganicchemistry.comwikipedia.org It is highly versatile and allows for the specific placement of the double bond. nih.gov The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to the desired alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com For the synthesis of the dec-9-ene moiety, a suitable aldehyde could be reacted with a phosphonium (B103445) ylide derived from a 5-halopentylphosphonium salt. The reaction conditions, particularly the choice of base and solvent, can influence the stereochemical outcome of the reaction. researchgate.net While traditional Wittig reactions often employ strong bases, milder conditions using bases like potassium carbonate have been developed, especially for stabilized ylides. nih.gov

Reaction Reactants Key Reagents/Catalyst Product Feature
Olefin Metathesis (Ethenolysis)Internal Olefin, EthyleneRuthenium or Tungsten Catalysts scielo.brTerminal Alkene d-nb.info
Wittig ReactionAldehyde/Ketone, Phosphorus YlideStrong base (e.g., n-BuLi) or mild base (e.g., K₂CO₃) masterorganicchemistry.comnih.govAlkene

Cross-Coupling Reactions for Carbon-Carbon Bond Construction

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, including the construction of enyne systems. The Sonogashira coupling, which joins a terminal alkyne with a vinyl or aryl halide, is a prominent example. sioc-journal.cn While the target molecule does not have a conjugated enyne system, related cross-coupling strategies can be employed to assemble its core structure.

For instance, a fragment containing the alkyne can be coupled with a fragment containing the alkene. Iron-catalyzed cross-coupling reactions between alkynyl Grignard reagents and alkenyl halides or triflates have emerged as a cost-effective alternative to palladium-based systems for synthesizing conjugated enynes. organic-chemistry.org These reactions often exhibit high stereoselectivity and functional group tolerance. organic-chemistry.org Nickel-catalyzed cross-coupling of alkynylzinc reagents with allylic alcohols has also been shown to produce 1,4-enynes with high regio- and E/Z-selectivity. rsc.org Furthermore, methods for the direct coupling of two different alkynes to form 1,3-enynes have been developed, which can be highly atom-economical. chemistryviews.orgnih.gov

Stereoselective Alkene and Alkyne Synthesis

Controlling the stereochemistry of the double bond and the functionalized alkyne is crucial for synthesizing a specific isomer of this compound.

Control of E/Z Stereochemistry in the Dec-9-ene Moiety

The stereochemistry of the alkene can be directed towards either the (E) or (Z) isomer through careful selection of the synthetic method.

(Z)-Alkene Synthesis: The traditional Wittig reaction with non-stabilized ylides typically yields (Z)-alkenes. wikipedia.org Other methods for obtaining (Z)-alkenes with high selectivity include the Julia-Kocienski olefination acs.org and nickel-catalyzed hydrofluoroalkylation of alkynes. rsc.org Microwave-assisted debrominative decarboxylation of anti-2,3-dibromoalkanoic acids is another method for the stereoselective synthesis of (Z)-1-bromo-1-alkenes, which can then be used in further coupling reactions. organic-chemistry.org

(E)-Alkene Synthesis: To favor the (E)-alkene, the Schlosser modification of the Wittig reaction can be employed. wikipedia.org The Horner-Wadsworth-Emmons (HWE) reaction, particularly with certain phosphonates and conditions, also typically yields (E)-alkenes. researchgate.net Additionally, palladium-catalyzed coupling of alk-1-enylboranes with aryl halides provides a stereoselective route to (E)-alkenes. rsc.orgscispace.com A cost-effective method using a CS₂/KOH system has been developed for the highly stereoselective semi-reduction of alkynes to (E)-alkenes. acs.org

Method Typical Stereochemical Outcome Key Features Reference(s)
Standard Wittig Reaction (non-stabilized ylide)(Z)-alkeneProceeds via an erythro-betaine intermediate. wikipedia.org
Julia-Kocienski Olefination(Z)-alkeneReacts sulfones with ketones. acs.org
Schlosser Modification (Wittig)(E)-alkeneInvolves deprotonation/reprotonation of the betaine intermediate. wikipedia.org
Horner-Wadsworth-Emmons Reaction(E)-alkeneOften provides excellent E-selectivity for enoates. researchgate.net
Alkyne Semi-reduction (CS₂/KOH)(E)-alkeneCost-effective and highly stereoselective. acs.org
Palladium-catalyzed Alkenylborane Coupling(E)-alkeneReaction of alkenylboranes with aryl/vinyl halides. rsc.orgscispace.com

Stereocontrol in Alkyne Functionalization

Alkynes are versatile functional groups that can be transformed into stereochemically defined alkenes and other structures. rsc.orgnih.gov The stereo-divergent functionalization of alkynes allows for the selective synthesis of either (E) or (Z) alkenes from a single alkyne precursor. researchgate.net

Key transformations include:

Stereodivergent Hydrogenation: The semi-hydrogenation of alkynes can be controlled to produce either (Z)-alkenes using catalysts like Lindlar's catalyst or (E)-alkenes using dissolving metal reduction (e.g., Na/NH₃). masterorganicchemistry.com Advanced catalytic systems using metals like cobalt, nickel, and palladium have been developed to achieve high stereoselectivity under mild conditions. nih.gov

Hydrosilylation and Hydroboration: These reactions add silicon-hydrogen or boron-hydrogen bonds across the alkyne. The stereochemical outcome can be controlled by the choice of catalyst and ligands. nih.govchinesechemsoc.org The resulting vinylsilanes and vinylboranes are versatile intermediates for further transformations, such as cross-coupling reactions. scispace.com

The ability to precisely control these functionalizations is essential for the synthesis of complex molecules where the stereochemistry of multiple centers must be defined. acs.org

Functional Group Interconversions and Transformations

The synthesis of this compound and its precursors often involves a series of functional group interconversions and transformations to manipulate the molecule into the desired final structure.

In many synthetic routes, it is necessary to differentiate the reactivity of the primary and secondary alcohols. nsf.gov Selective derivatization of the primary alcohol can be achieved through several methods:

Esterification: The primary alcohol can be selectively converted into an ester using an acyl chloride or anhydride (B1165640) in the presence of a base. libretexts.org This not only protects the primary alcohol but can also serve as a handle for further transformations.

Silylation: As mentioned earlier, bulky silylating agents like TBDMS-Cl can selectively protect the primary alcohol.

Oxidation: Under carefully controlled conditions, the primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid while leaving the secondary alcohol untouched.

The choice of derivatizing agent is critical and depends on the subsequent reaction steps and the desired final product. nih.gov For example, if the goal is to introduce a leaving group for a subsequent nucleophilic substitution, converting the primary alcohol to a tosylate or mesylate would be appropriate.

Oxidation and reduction reactions are fundamental tools in organic synthesis for adjusting the oxidation state of functional groups. libretexts.org In the context of enynol systems, these reactions must be carefully controlled to avoid unwanted side reactions with the alkyne and alkene moieties.

Oxidation:

Oxidation of the Primary Alcohol: Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can be used to oxidize the primary alcohol to an aldehyde. Stronger oxidizing agents like Jones reagent (CrO₃ in H₂SO₄) would oxidize it further to a carboxylic acid.

Oxidation of the Secondary Alcohol: The secondary alcohol can be oxidized to a ketone using similar reagents (PCC, DMP, Swern oxidation).

Reduction:

Reduction of the Alkyne: The triple bond can be selectively reduced to a cis-alkene using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). Reduction to a trans-alkene can be achieved using sodium in liquid ammonia (B1221849) (Birch reduction). Complete reduction to an alkane can be accomplished by catalytic hydrogenation with catalysts like platinum or palladium on carbon.

Reduction of Carbonyls: If a precursor contains a ketone or aldehyde, it can be reduced back to an alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

A study on the reduction of a conjugated enynol system using zinc in aqueous propanol (B110389) under ultrasound irradiation resulted in the formation of a diene. nih.gov

Rearrangement reactions can be powerful tools for constructing complex carbon skeletons. The Meyer-Schuster rearrangement is a classic acid-catalyzed rearrangement of propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org

This reaction proceeds through the protonation of the alcohol, followed by a 1,3-shift of the hydroxyl group to form an allene (B1206475) intermediate, which then tautomerizes to the final carbonyl compound. wikipedia.org

While the direct application to this compound itself is not immediately apparent, the Meyer-Schuster rearrangement could be highly relevant in the synthesis of its precursors. For example, a propargylic alcohol precursor could be rearranged to form an enone, which could then be further manipulated to introduce the desired functionality. acs.org Modern variations of this reaction often utilize gold or other transition metal catalysts to achieve the rearrangement under milder conditions. nih.govresearchgate.net

Table 2: Summary of Functional Group Transformations

TransformationReagent/ConditionsProduct Functional Group
Primary Alcohol Oxidation (to aldehyde)PCC or DMPAldehyde
Primary Alcohol Oxidation (to carboxylic acid)Jones ReagentCarboxylic Acid
Secondary Alcohol OxidationPCC, DMP, or Swern OxidationKetone
Alkyne Reduction (to cis-alkene)Lindlar's Catalyst, H₂cis-Alkene
Alkyne Reduction (to trans-alkene)Na, NH₃ (l)trans-Alkene
Alkyne Reduction (to alkane)Pt/C or Pd/C, H₂Alkane
Meyer-Schuster RearrangementAcid or Au/Transition Metal Catalystα,β-Unsaturated Ketone/Aldehyde

Novel Catalytic Approaches in the Synthesis of this compound

The strategic placement of the methoxy (B1213986) group at the propargylic position (C-6), adjacent to the alkyne, alongside the terminal double bond and primary alcohol, presents unique synthetic challenges. The reactivity of the alkyne and the potential for stereochemistry at C-6 necessitate the use of advanced catalytic systems.

Transition metal catalysis is a cornerstone for the formation of carbon-carbon bonds, particularly in the construction of unsaturated systems like enynes. nih.govrsc.orgrsc.org For a molecule like this compound, cobalt-mediated reactions are particularly relevant due to their ability to activate and stabilize alkyne moieties.

The Nicholas reaction is a powerful method for the functionalization of propargylic positions. wikipedia.orgnrochemistry.comresearchgate.net The reaction begins with the complexation of an alkyne with dicobalt octacarbonyl (Co₂(CO)₈), which serves as a protecting group for the triple bond. This complexation significantly stabilizes a carbocation at the adjacent propargylic position. wikipedia.orguwindsor.ca

In a hypothetical synthesis of this compound, a key precursor could be dec-9-en-4-yn-1,6-diol. This diol could be complexed with Co₂(CO)₈. Subsequent treatment with a Lewis acid or a Brønsted acid like tetrafluoroboric acid (HBF₄) would facilitate the departure of the hydroxyl group at C-6, generating a highly stabilized propargylic cation. wikipedia.orgnrochemistry.com This cation can then be trapped by a nucleophile. To install the methoxy group, methanol (B129727) would be used as the nucleophile, leading to the desired ether linkage at C-6. The final step involves oxidative decomplexation, typically using agents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or ferric nitrate, to release the free alkyne and yield the target structure. nrochemistry.comuwindsor.ca The stability of the cobalt-complexed cation intermediate is a key advantage, preventing side reactions and allowing for the use of a wide range of nucleophiles under mild conditions. researchgate.net

Another significant cobalt-catalyzed transformation involving enynes is the Pauson-Khand reaction (PKR) . This reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. rsc.org While the target molecule is acyclic, the synthesis of its precursors or related complex structures often employs intramolecular PKR. mdpi.comnih.govpku.edu.cn The reaction demonstrates the synthetic versatility of the cobalt-alkyne complex, which is the same key intermediate used in the Nicholas reaction. The intramolecular version of the PKR is particularly powerful for constructing fused bicyclic systems with high regioselectivity. rsc.org

Table 1: Representative Conditions for Cobalt-Catalyzed Reactions

Reaction TypeCatalyst/ReagentSubstrate TypeTypical ConditionsProduct TypeReference
Nicholas Reaction (Cation Formation)Co₂(CO)₈, then Lewis Acid (e.g., BF₃·OEt₂)Propargylic AlcoholDichloromethane (DCM), 0 °C to RTStabilized Propargylic Cation wikipedia.orgnrochemistry.com
Nicholas Reaction (Nucleophilic Attack)Nucleophile (e.g., Methanol)Propargylic Cation ComplexDCM, 0 °CAlkylated Alkyne Complex nrochemistry.comresearchgate.net
DecomplexationCeric Ammonium Nitrate (CAN)Cobalt-Alkyne ComplexAcetone, 0 °C to RTFree Alkyne nrochemistry.com
Pauson-Khand Reaction (Intramolecular)Co₂(CO)₈ (stoichiometric)EnyneToluene (B28343) or Hexane, 60-110 °CBicyclic Cyclopentenone pku.edu.cn

While transition metal catalysis excels at forming key bonds in the carbon skeleton, organocatalysis has emerged as a powerful strategy for introducing chirality in an enantioselective manner. mdpi.comanr.fr For the synthesis of an enantiomerically pure form of this compound, where the C-6 position would be a stereocenter, organocatalysis offers viable and attractive routes.

A potential strategy involves the asymmetric synthesis of a chiral propargylic alcohol precursor. Recent advancements have shown that chiral Brønsted acids, such as N-triflyl phosphoramides, can effectively catalyze the enantioselective alkenylation of propargylic alcohols to generate chiral 1,4-enynes. nih.govresearchgate.netthieme-connect.com In a hypothetical route, a chiral organocatalyst could mediate the reaction between a suitable propargyl alcohol and a trialkenylboroxine, establishing the stereocenter prior to the introduction of the methoxy group. The proposed mechanism involves the formation of a carbocationic intermediate from the propargylic alcohol, which is then captured by the alkenylating agent within a chiral environment defined by the catalyst. nih.govresearchgate.net

Alternatively, an organocatalytic domino reaction could be envisioned. For example, a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether, could be used to catalyze a cascade reaction between an α,β-unsaturated aldehyde and another precursor, installing multiple stereocenters with high control. acs.orgrsc.org Such domino Michael-aldol reactions are efficient in constructing densely functionalized cyclic systems, which could then be elaborated into the target acyclic enyne. acs.org

Another applicable approach is the asymmetric reduction of a ketone precursor. If the synthesis proceeds through a 6-oxodec-9-en-4-yn-1-ol intermediate, this ketone could be reduced to the corresponding chiral alcohol using an organocatalyst. While many methods exist for ketone reduction, organocatalytic transfer hydrogenation or hydrosilylation could provide the desired enantiomer of the C-6 alcohol, which could then be converted to the methoxy ether.

Table 2: Examples of Organocatalytic Reactions for Chiral Precursor Synthesis

Reaction TypeCatalyst TypeSubstrate ExampleProduct TypeYield / EnantioselectivityReference
Asymmetric AlkenylationChiral N-Triflyl PhosphoramidePropargyl Alcohol + TrialkenylboroxineChiral 1,4-Enyne60-89% / 92:8 to 99:1 er researchgate.netthieme-connect.com
Domino Michael-AldolChiral Diarylprolinol Silyl Etherα,β-Unsaturated Aldehyde + 5-OxoalkanalFunctionalized Cyclohexene>99% ee acs.org
Asymmetric α-AllylationChiral Pyrrolidine + Pd CatalystAldehyde + Allylic AcetateChiral Homoallylic Aldehydeup to 96% ee mdpi.com
Asymmetric Alkenylation of KetonesChiral Copper Complex (Metal-Organo Hybrid)β,γ-Unsaturated Ketone + Organolithium reagentChiral Tertiary Homoallylic Alcoholup to >98:2 dr nih.gov

Stereochemical Control in the Synthesis of 6 Methoxydec 9 En 4 Yn 1 Ol

Control of Geometric Isomerism at the Alkene (E/Z)

Enyne metathesis offers a powerful method for the formation of conjugated 1,3-dienes by coupling an alkene and an alkyne. orgsyn.org However, intermolecular enyne cross-metathesis often suffers from low stereoselectivity, presenting a significant challenge. orgsyn.org The development of ruthenium-based catalysts, particularly Z-selective catalysts, has provided pathways to favor the formation of one isomer. wpmucdn.comresearchgate.net For a molecule like 6-Methoxydec-9-en-4-yn-1-ol, a cross-metathesis reaction could theoretically be employed to form the C9-C10 double bond, although achieving high stereoselectivity would be dependent on the specific catalyst and reaction conditions chosen. wpmucdn.com

A more reliable method for controlling alkene geometry is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is renowned for its ability to selectively produce either E or Z-alkenes depending on the structure of the phosphonate (B1237965) ylide and the reaction conditions. For instance, Still-Gennari conditions using phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 (B118740) in THF) typically yield Z-alkenes with high selectivity. Conversely, Schlosser modification or the use of standard non-stabilized ylides often favors the E-alkene. In a related synthesis of retinoid analogues, changing the solvent from THF to the less coordinating toluene (B28343) significantly improved the E/Z ratio from ~3:1 to 8:1, and lowering the temperature to -78 °C further enhanced this to 9:1. nih.govrug.nl

Another strategy involves the partial reduction of an alkyne. For example, the hydrogenation of a diyne precursor using Lindlar's catalyst can produce a Z-alkene, although over-reduction can be an issue. acs.org In one reported synthesis, Lindlar hydrogenation proved to be poorly reproducible, leading to the use of a Nickel P-2 catalyst which provided the Z-alkene exclusively. acs.org

Table 1: Methodologies for Controlling Alkene Geometry in Related Syntheses

Reaction TypeReagents & ConditionsTypical OutcomeSelectivityCitation
Horner-Wadsworth-EmmonsPhosphonate ylide, aldehyde, NaHMDS, Toluene, -78 °CE-alkene formation9:1 E/Z nih.govrug.nl
Alkyne Hydrogenation (Nickel P-2)Nickel P-2 catalyst, H₂Z-alkene formationExclusive Z acs.org
Alkyne Hydrogenation (Lindlar)Lindlar catalyst, H₂, quinolineZ-alkene formationVariable, risk of over-reduction researchgate.net
Enyne Cross-MetathesisGrubbs Z-selective Ru catalystZ-alkene formation>75% Z wpmucdn.com

Strategies for Induction and Control of the Chiral Center at C6 (if chiral synthesis is pursued)

The carbon at position 6 is a stereocenter due to its attachment to a methoxy (B1213986) group, two different carbon chains (the alkynyl and the alkyl portions), and a hydrogen atom. Establishing the desired absolute configuration at this center requires an asymmetric synthetic approach. The structure can be classified as a chiral propargylic ether.

The synthesis of chiral propargylic ethers can be achieved through several powerful strategies. One prominent method is the asymmetric addition of a terminal alkyne to an aldehyde, followed by etherification. However, a more direct and elegant approach is the catalytic asymmetric three-component reaction. For example, a Copper(I)-Bisoxazoline (BOX) catalyst system has been shown to effectively catalyze the reaction between alkynes, diazo compounds, and nucleophiles (like alcohols) to generate chiral propargylic ethers with high enantioselectivity and yield. nih.govchemrxiv.orgresearchgate.net This method could be adapted to construct the C6 stereocenter by reacting a suitable alkyne fragment, a methylating agent, and an aldehyde precursor.

Another effective strategy involves the diastereoselective addition of organometallic reagents to chiral aldehydes or imines. For instance, the addition of racemic lithio allenylcuprates to enantiopure N-tert-butylsulfinylimines has been reported to produce syn-β-amino propargylic ethers with high stereoselectivity. researchgate.net A similar principle could be applied by using a chiral aldehyde derived from a starting material like L-serine, where chelation-controlled addition of an alkynyl nucleophile would establish the stereocenter at C6. researchgate.net

The Nicholas reaction, involving the stabilization of a propargylic cation by a dicobalt hexacarbonyl complex, provides another avenue. An intramolecular Nicholas reaction has been used to form cyclic ethers, demonstrating control over the resulting stereochemistry. amazonaws.comsmith.edu An intermolecular variant could potentially be used to couple the methoxy group to the C6 position under stereodirecting conditions. A related enyne alcohol, Methoxydodec-11-en-6-yn-1-ol, was successfully prepared and complexed with dicobalt octacarbonyl, indicating the feasibility of this chemistry on similar substrates. amazonaws.com

Table 2: Asymmetric Strategies for Chiral Propargylic Ether Synthesis

MethodCatalyst/ReagentKey FeatureEnantioselectivity/DiastereoselectivityCitation
Asymmetric 3-Component ReactionCu(I)-BOX complexDirect formation of chiral etherHigh enantioselectivity nih.govchemrxiv.orgresearchgate.net
Addition to Chiral AuxiliaryN-tert-butylsulfinylimineSubstrate-controlled diastereoselectivityHigh diastereoselectivity researchgate.net
Asymmetric Transfer HydrogenationChiral spiro iridium catalystReduction of alkynyl ketones to chiral propargylic alcoholsUp to 98% ee researchgate.net
Nicholas ReactionDicobalt OctacarbonylStabilizes propargylic cation for stereocontrolled attackHigh selectivity in specific cases smith.edu

Diastereoselective and Enantioselective Synthetic Routes Towards this compound

A complete stereocontrolled synthesis of this compound would require a carefully orchestrated sequence of reactions that sets both the C6 chiral center and the C9-alkene geometry.

One potential enantioselective route could begin with the creation of the C6 stereocenter. For example, an asymmetric reduction of a ketone precursor, 6-methoxydec-9-en-4-yn-one, using a chiral catalyst such as a Noyori-type ruthenium complex or a chiral iridium catalyst could furnish the chiral propargylic alcohol with high enantiomeric excess. researchgate.net Subsequent methylation of the alcohol would yield the target methoxy group.

Alternatively, the synthesis could commence from a chiral building block. For instance, starting with an enantiopure propargyl alcohol, such as (R)-pent-1-en-4-yn-3-ol, allows for the direct incorporation of a pre-existing stereocenter. acs.org This building block could then be elaborated through coupling reactions to construct the rest of the carbon skeleton.

A diastereoselective approach would involve controlling the formation of one stereocenter relative to another existing one. If the synthesis started by first constructing the C9-C10 alkene with a defined geometry, the subsequent introduction of the C6 stereocenter could be influenced by the remote alkene. However, this effect is often weak in acyclic systems. A more robust strategy would be to introduce the C6 stereocenter first and then use its steric and electronic properties to influence the stereochemical outcome of the alkene-forming reaction. For instance, a chiral center at C6 could direct a subsequent olefination or metathesis reaction, although achieving high levels of diastereoselectivity in such a long-range induction would be challenging.

A convergent synthesis would involve preparing two key fragments: one containing the C1-C5 portion with the terminal alkyne, and a second chiral fragment containing the C6-C10 portion with the defined stereocenter and alkene geometry. A C-C bond formation, such as a Sonogashira or Cadiot-Chodkiewicz coupling, could then unite the two fragments to complete the carbon skeleton. This approach compartmentalizes the stereochemical challenges, allowing for the optimization of each fragment's synthesis independently.

Advanced Spectroscopic Characterization of 6 Methoxydec 9 En 4 Yn 1 Ol and Its Synthetic Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed elucidation of the proton and carbon resonances for the alkene, alkyne, and methoxy (B1213986) groups, as well as the application of 2D NMR techniques for connectivity and stereochemical assignment, is contingent on the availability of experimental NMR data, which is currently not present in the public scientific literature.

High-Resolution Mass Spectrometry (HRMS)

The exact mass determination and a thorough analysis of the fragmentation pattern of 6-Methoxydec-9-en-4-yn-1-ol require HRMS data. This information is crucial for confirming the molecular formula and understanding the compound's fragmentation pathways under mass spectrometric conditions. Such data is not currently available.

Infrared (IR) and Raman Spectroscopy

The identification of characteristic functional group vibrations, including the O-H stretch of the alcohol, the C≡C stretch of the alkyne, the C=C stretch of the alkene, and the C-O stretch of the methoxy group, relies on experimental IR and Raman spectra. While general regions for these vibrations are known, a specific analysis for this compound is not possible without the actual spectra.

Advanced Chiroptical Spectroscopy (e.g., Optical Rotation, VCD/ECD)

The presence of a stereogenic center at the C-6 position in this compound, bearing the methoxy group, means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-6-Methoxydec-9-en-4-yn-1-ol and (S)-6-Methoxydec-9-en-4-yn-1-ol. Distinguishing between and assigning the absolute configuration of these enantiomers requires chiroptical techniques that are sensitive to molecular asymmetry.

Determination of Absolute Configuration (if chiral forms are synthesized)

Should the chiral synthesis of this compound be undertaken, for instance, through asymmetric synthesis or chiral resolution, the determination of the absolute configuration of the resulting enantiomers is a critical step for complete characterization. This is typically achieved through a combination of optical rotation measurement and a comparative analysis of experimental and computationally predicted vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectra. hebmu.edu.cn

Optical Rotation

Optical rotation measures the extent to which a chiral compound rotates the plane of plane-polarized light. The two enantiomers of a chiral molecule will rotate light by equal amounts but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound. For the enantiomers of this compound, one would expect to observe specific rotation values that are equal in magnitude and opposite in sign. For example, if the (R)-enantiomer is found to be dextrorotatory (+), the (S)-enantiomer will be levorotatory (-). While optical rotation can confirm the enantiopurity of a sample, it generally cannot be used to assign the absolute configuration without comparison to a known standard or extensive empirical rules. nih.gov

Illustrative Optical Rotation Data

Below is a hypothetical data table illustrating the kind of results that would be obtained from polarimetry for the enantiomers of this compound.

CompoundSpecific Rotation [α]D20 (c=1.0, CHCl3)
(R)-6-Methoxydec-9-en-4-yn-1-ol (hypothetical)+XX.X°
(S)-6-Methoxydec-9-en-4-yn-1-ol (hypothetical)-XX.X°
Racemic this compound0.0°

Note: The specific values (XX.X) are illustrative placeholders, as experimental data for this compound is not publicly available.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy

VCD and ECD are powerful techniques for determining the absolute configuration of chiral molecules without the need for crystallization or derivatization. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions, while ECD measures the same phenomenon in the ultraviolet-visible region for electronic transitions. hebmu.edu.cn

The modern approach to determining absolute configuration using these methods involves the following steps:

Conformational Analysis: A thorough search of the conformational space of both the (R) and (S) enantiomers of this compound is performed using computational chemistry methods.

Quantum Mechanical Calculations: For the populated conformers of one enantiomer (e.g., the (R)-enantiomer), the VCD and ECD spectra are predicted using ab initio or Density Functional Theory (DFT) calculations. nih.gov The spectrum for the other enantiomer will be its mirror image.

Spectral Comparison: The experimentally measured VCD and ECD spectra of the synthesized chiral sample are compared with the computationally predicted spectra. A match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer, for instance, would provide a confident assignment of the absolute configuration as (R). voaconference.com

VCD is particularly useful for molecules with multiple chiral centers and conformational flexibility, providing a rich fingerprint of the molecule's stereochemistry. acs.org ECD is sensitive to the spatial arrangement of chromophores, such as the carbon-carbon double and triple bonds present in this compound. rsc.org

Illustrative VCD Spectral Comparison

The table below conceptualizes how experimental data would be compared against theoretical calculations to assign the absolute configuration.

Spectral Region (cm-1)Key Vibrational Mode(s)Experimental VCD SignCalculated VCD Sign for (R)-enantiomerCalculated VCD Sign for (S)-enantiomerConclusion
~3400O-H Stretch++-
~2900C-H Stretch- / +- / ++ / -
~2200C≡C Stretch--+
~1100C-O Stretch++-

This table illustrates that if the experimental VCD spectrum shows a positive band for the O-H stretch and a negative band for the C≡C stretch, and this pattern matches the calculated spectrum for the (R)-enantiomer, the absolute configuration of the sample is assigned as (R).

This combined approach, leveraging both optical rotation for assessing enantiomeric purity and the definitive structural correlation provided by VCD/ECD analysis, represents the modern standard for the advanced stereochemical characterization of novel chiral compounds like this compound.

Computational and Theoretical Chemistry Studies of 6 Methoxydec 9 En 4 Yn 1 Ol

Quantum Chemical Calculations of Molecular Geometry and Conformational Analysis

A foundational step in understanding any molecule is the determination of its three-dimensional structure. For a flexible molecule like 6-Methoxydec-9-EN-4-YN-1-OL, which possesses multiple rotatable single bonds, this involves a detailed conformational analysis. wikipedia.org

Quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations, would be employed to identify the various low-energy conformations, or rotamers, of the molecule. wikipedia.org This process involves systematically rotating the bonds and calculating the potential energy of each resulting arrangement. The output of such a study would be a potential energy surface, highlighting the most stable conformers and the energy barriers between them.

Table 1: Hypothetical Data Table of Conformational Analysis Results

Conformer Relative Energy (kcal/mol) Key Dihedral Angles (degrees)
A (Global Minimum) 0.00 C3-C4-C5-C6: 180 (anti)
B 0.85 C3-C4-C5-C6: 60 (gauche)
C 1.20 O-C6-C7-C8: 75

Note: This table is illustrative and does not represent actual calculated data for this compound.

Electronic Structure and Reactivity Predictions

Once the stable geometries are identified, computational methods can be used to probe the electronic structure of this compound. This involves analyzing the distribution of electrons within the molecule to understand its reactivity.

Calculations of properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges would reveal the electron-rich and electron-poor regions of the molecule. This information is crucial for predicting how the molecule will interact with other chemical species. For instance, the MEP would highlight nucleophilic and electrophilic sites, guiding the prediction of reaction pathways.

Table 2: Hypothetical Electronic Properties

Property Calculated Value Interpretation
HOMO Energy -6.5 eV Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO Energy 1.2 eV Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.

Note: This table is illustrative and does not represent actual calculated data for this compound.

Spectroscopic Property Simulations

Computational chemistry provides a powerful means to predict various spectroscopic properties, which can be invaluable for the identification and characterization of a compound.

Simulations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can aid in the interpretation of experimental NMR spectra. scielo.broregonstate.edu Similarly, the calculation of vibrational frequencies can help in assigning the peaks observed in an infrared (IR) spectrum. These simulations are typically performed using methods like GIAO (Gauge-Including Atomic Orbital) for NMR and frequency calculations based on the harmonic oscillator approximation for IR. scielo.br

Table 3: Hypothetical Predicted 13C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
C1 (CH2OH) 60.5
C4 (Alkyne) 85.2
C5 (Alkyne) 80.1
C6 (CH-O) 75.8
C9 (Alkene) 130.4
C10 (Alkene) 115.9

Note: This table is illustrative and does not represent actual calculated data for this compound.

Reaction Mechanism Elucidation through Computational Modeling

For a molecule with multiple functional groups like this compound, understanding its potential chemical transformations is of great interest. Computational modeling can be used to explore the pathways of various reactions, such as cyclizations, additions, or oxidations.

By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates involved. This allows for the calculation of activation energies and reaction enthalpies, providing insights into the feasibility and selectivity of a particular transformation. caltech.edu

Chemical Reactivity and Transformations of 6 Methoxydec 9 En 4 Yn 1 Ol

Selective Reactions at the Alkene Moiety

Potential Selective Reactions Include:

Hydrogenation: Selective hydrogenation of the alkene in the presence of the alkyne is a significant challenge. Typically, alkynes are more reactive towards catalytic hydrogenation than alkenes. However, specialized catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), are designed for the selective reduction of alkynes to cis-alkenes. Conversely, achieving selective alkene hydrogenation would require a catalyst with high steric hindrance or specific electronic properties that favor coordination to the less-hindered terminal alkene over the internal alkyne.

Epoxidation: The alkene can be selectively epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The relative nucleophilicity of the alkene compared to the alkyne would likely favor the epoxidation of the double bond.

Hydroboration-Oxidation: This two-step reaction sequence could be used to transform the terminal alkene into a primary alcohol, yielding a diol. The regioselectivity of hydroboration on the terminal alkene would lead to anti-Markovnikov addition.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would proceed to form a dihaloalkane. Controlling the stoichiometry and reaction conditions would be crucial to avoid competing reactions with the alkyne.

Selective Reactions at the Alkyne Moiety

The internal alkyne of 6-Methoxydec-9-en-4-yn-1-ol is a key site for carbon-carbon bond formation and other transformations. Its internal position influences its reactivity compared to terminal alkynes.

Potential Selective Reactions Include:

Partial Reduction: As mentioned, catalytic hydrogenation using Lindlar's catalyst would be expected to reduce the alkyne to a cis-alkene, yielding a methoxy-substituted diene-ol. Reduction with sodium in liquid ammonia (B1221849) would produce the corresponding trans-alkene.

Hydration: Acid-catalyzed hydration (often with a mercury salt catalyst) or oxymercuration-demercuration would lead to the formation of a ketone at either carbon 4 or 5. The regioselectivity would be influenced by the electronic effects of the neighboring methoxy (B1213986) group.

Metal-Catalyzed Coupling Reactions: While the lack of a terminal proton limits classic Sonogashira coupling, the alkyne can participate in various other metal-catalyzed reactions, such as Pauson-Khand reactions to form cyclopentenones or [2+2+2] cycloadditions. rsc.org

Cycloisomerization: The alkyne is a key participant in potential cycloisomerization reactions, often catalyzed by metals like gold, platinum, or copper, which can lead to the formation of various carbocyclic and heterocyclic structures. sorbonne-universite.fr

Reactivity of the Primary Alcohol Functionality

The primary alcohol is a versatile functional group, capable of undergoing oxidation or conversion into a good leaving group for substitution reactions. Experimental evidence exists for the reactivity of this group in this compound and its derivatives.

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. A documented procedure outlines the oxidation to the corresponding carboxylic acid, 6-Methoxydec-9-en-4-ynoic acid , using the Dess-Martin periodinane reagent. monash.edu

Protection: To facilitate reactions at other sites, the alcohol can be protected. The formation of 2-[(6-Methoxydec-9-en-4-yn-1-yl)oxy]oxane , a tetrahydropyranyl (THP) ether, indicates that the alcohol can be effectively protected under standard conditions. thieme-connect.com This is a common strategy to prevent the acidic proton of the alcohol from interfering with organometallic reagents or to avoid its participation as a nucleophile in undesired side reactions.

Esterification: The alcohol can react with carboxylic acids or their derivatives (like acyl chlorides) to form esters. This is a fundamental transformation for this functional group.

ReactionReagent(s)ProductReference
OxidationDess-Martin periodinane6-Methoxydec-9-en-4-ynoic acid monash.edu
ProtectionDihydropyran, acid catalyst2-[(6-Methoxydec-9-en-4-yn-1-yl)oxy]oxane thieme-connect.com

Reactivity of the Methoxy Ether Group

The methoxy group at the C-6 position is generally one of the most stable functional groups in the molecule. Ethers are typically unreactive under many conditions, making them excellent protecting groups themselves. Cleavage of the methyl ether would require harsh conditions, such as strong protic acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃). Such conditions would likely lead to reactions at the alkene and alkyne moieties as well, making selective cleavage highly improbable. Therefore, the methoxy group is expected to remain intact during most synthetic transformations of the other functional groups.

Chemo-, Regio-, and Stereoselective Transformations

The presence of multiple reactive sites makes the selective transformation of this compound a complex but important objective. The ability to target one functional group over others is key to its utility as a synthetic intermediate.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, the Claisen rearrangement of amino acid esters of enynols has been shown to proceed chemoselectively, with the reaction favoring the participation of the alkene over the alkyne. thieme-connect.com In gold-catalyzed reactions of similar enynol systems, the choice of counteranion on the catalyst has been shown to control the reaction pathway, leading to different products. chemrxiv.org

Regioselectivity: This is relevant in reactions like hydration of the alkyne, where the addition of water can form a ketone at C-4 or C-5. The directing effect of the C-6 methoxy group would play a crucial role in determining the outcome.

Stereoselectivity: The generation of new stereocenters can be controlled through the use of chiral reagents or catalysts. For example, asymmetric epoxidation of the alkene would yield a specific enantiomer of the epoxide. The existing stereocenter at C-6 (if the molecule is enantiomerically pure) could also influence the stereochemical outcome of reactions at other positions through diastereoselective control.

Intra- and Intermolecular Cyclization Pathways Involving Enynes and Alcohols

The structural framework of this compound, specifically being a 1,6-enynol system (if considering the interaction between the alcohol at C-1 and the alkyne starting at C-4), is well-suited for intramolecular cyclization reactions. rsc.org Such cascade reactions are a powerful tool for the rapid construction of complex cyclic molecules. researchgate.net

Intramolecular Hydroalkoxylation/Cyclization: The primary alcohol could act as an internal nucleophile. Activation of the alkyne by a metal catalyst (e.g., gold, platinum, copper) could trigger an intramolecular attack by the alcohol oxygen. sorbonne-universite.fr Depending on the mode of cyclization (e.g., 5-exo-dig vs. 6-endo-dig), this could lead to the formation of five- or six-membered oxygen-containing heterocycles.

Enyne Cycloisomerization: Transition metal-catalyzed cycloisomerization reactions of enynes are well-documented. sorbonne-universite.fr For this compound, the alkene could act as the nucleophile attacking the metal-activated alkyne, leading to the formation of carbocyclic rings. The tether length is suitable for forming five-membered rings, a common outcome for 1,6-enynes. The presence of the alcohol and methoxy groups would functionalize the resulting cyclic product.

Radical Cyclizations: Radical-initiated cyclizations offer another pathway. A radical generated elsewhere in the molecule or from an external source could add to the alkyne or alkene, followed by cyclization to form a new ring. Recent studies have shown sulfonyl radical-triggered cyclizations of 1,6-enynols can lead to benzoheterole structures. nih.gov

While these pathways are well-established for enynol systems, specific experimental data for the cyclization of this compound is not currently documented in the surveyed scientific literature. The actual reaction pathway would depend heavily on the chosen catalyst and reaction conditions.

Potential As a Building Block in Complex Chemical Synthesis

Derivatization of 6-Methoxydec-9-en-4-yn-1-ol for Natural Product Synthesis

Natural products often possess intricate molecular architectures that are challenging to construct. guidechem.com The enyne motif present in this compound is a common feature in many biologically active natural products and serves as a versatile handle for skeletal diversification. nih.gov The derivatization of this compound can be envisioned through several key pathways to access complex natural product frameworks.

One of the most powerful transformations for enynes is the enyne metathesis . This reaction, typically catalyzed by ruthenium or molybdenum complexes, can lead to the formation of cyclic dienes, which are common structural motifs in natural products. beilstein-journals.org For instance, a ring-closing enyne metathesis of a suitably protected derivative of this compound could potentially yield a functionalized ten-membered ring, a core structure found in various macrocyclic natural products.

The alkyne and alkene moieties can also participate in a variety of cycloaddition reactions . For example, a [4+2] cycloaddition (Diels-Alder reaction) involving the terminal alkene or a metal-catalyzed [2+2+2] cycloaddition of the alkyne could be employed to construct polycyclic systems. Furthermore, the propargylic/allylic nature of the carbon atoms adjacent to the unsaturations opens up possibilities for stereoselective functionalization.

The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be used as a nucleophile in ether or ester formation, allowing for the attachment of other molecular fragments. For example, the related compound, 10-(Tetrahydro-2H-pyran-2-yloxy)-1-decene-6-yne-5-ol (CAS 823792-10-5), serves as a precursor in the synthesis of this compound and its protected form. guidechem.com This highlights the synthetic route from a related diol derivative.

The table below summarizes potential derivatization reactions of this compound and their applications in natural product synthesis.

Functional GroupReaction TypePotential Application in Natural Product Synthesis
EnyneEnyne MetathesisFormation of macrocycles and other cyclic systems. beilstein-journals.org
Alkyne/AlkeneCycloaddition ReactionsConstruction of polycyclic frameworks.
HydroxylOxidation, Etherification, EsterificationIntroduction of new functionalities and linking of molecular fragments.
AlkyneHydration/Hydroboration-OxidationConversion to ketones or aldehydes.
AlkeneEpoxidation, DihydroxylationIntroduction of stereocenters.

Detailed research findings on analogous enyne-containing molecules have demonstrated the feasibility of these transformations. For example, the synthesis of complex alkaloids and marine natural products has been achieved using enyne metathesis as a key step. beilstein-journals.org The strategic derivatization of this compound could therefore provide access to novel analogs of existing natural products or to entirely new molecular scaffolds with potential biological activity.

Application as a Precursor for Advanced Materials (e.g., polymers)

The presence of polymerizable groups, namely the terminal alkene and the internal alkyne, makes this compound an attractive monomer for the synthesis of advanced materials. Enyne-containing monomers can undergo polymerization through various mechanisms, leading to polymers with unique properties.

Enyne metathesis polymerization is a powerful technique for creating polymers with controlled architectures. nih.govrsc.org The polymerization of this compound or its derivatives via this method could lead to the formation of degradable polymers. nih.gov The acetal-like methoxy (B1213986) ether linkage within the monomer unit could potentially be cleaved under specific conditions, leading to the breakdown of the polymer chain. This is a highly desirable feature for applications in drug delivery, tissue engineering, and environmentally benign plastics. nih.govrsc.org

Furthermore, the pendant hydroxyl group along the polymer backbone would offer sites for post-polymerization modification. This would allow for the tuning of the polymer's properties, such as its solubility, hydrophilicity, and ability to conjugate with other molecules.

The table below outlines the potential polymerization methods for this compound and the resulting polymer characteristics.

Polymerization MethodReactive GroupsPotential Polymer Characteristics
Enyne Metathesis PolymerizationAlkene and AlkyneControlled molecular weight and architecture, potential for degradability. nih.govrsc.org
Radical PolymerizationAlkeneFormation of vinyl-type polymers.
Ring-Opening Metathesis Polymerization (ROMP)(after conversion to a cyclic monomer)Synthesis of well-defined polymers with high functional group tolerance.

Research on similar enyne-containing monomers has shown that the resulting polymers can exhibit interesting thermal and mechanical properties. rsc.org The specific structure of this compound, with its flexible decyl chain and functional groups, suggests that its polymers could find applications as functional coatings, membranes, or in soft robotics.

Utilization as a Scaffold for New Synthetic Method Development

The unique arrangement of functional groups in this compound makes it an excellent substrate for the development and validation of new synthetic methodologies. The presence of both an alkene and an alkyne allows for the study of chemoselectivity in a wide range of reactions.

For instance, developing new catalytic systems for the selective functionalization of either the double or the triple bond in the presence of the other is a significant area of research. nih.govresearchgate.net this compound could serve as a benchmark substrate to test the efficiency and selectivity of new catalysts for reactions such as hydrogenation, hydrosilylation, hydroboration, and various coupling reactions.

The compound is also an ideal scaffold for exploring tandem or cascade reactions . A single catalytic species could potentially trigger a sequence of transformations involving multiple functional groups within the molecule, leading to a rapid increase in molecular complexity. For example, a metal-catalyzed reaction could initiate a cyclization cascade involving the hydroxyl group, the alkyne, and the alkene, to generate complex heterocyclic structures in a single step. beilstein-journals.org

The development of new methods for C-H activation is a major focus in modern organic synthesis. The various C-H bonds in this compound (allylic, propargylic, adjacent to the ether) provide multiple sites for investigating the regioselectivity and stereoselectivity of novel C-H functionalization reactions. nih.govnih.gov

The table below lists some areas of synthetic method development where this compound could be a valuable tool.

Area of Method DevelopmentRelevant Functional GroupsPotential Insights
Chemoselective CatalysisAlkene and AlkyneDevelopment of catalysts that can differentiate between the two unsaturated bonds. nih.gov
Tandem/Cascade ReactionsAll functional groupsDiscovery of new complexity-generating transformations. beilstein-journals.org
C-H Activation/FunctionalizationAllylic, Propargylic, and other C-H bondsProbing the regioselectivity and stereoselectivity of new catalytic systems. nih.gov
Stereoselective SynthesisProchiral centersDevelopment of new methods for controlling stereochemistry.

Future Perspectives and Emerging Research Avenues for 6 Methoxydec 9 En 4 Yn 1 Ol

Sustainable Synthesis Approaches and Green Chemistry Principles

The synthesis of complex molecules such as 6-Methoxydec-9-en-4-yn-1-ol is traditionally reliant on multi-step processes that may involve hazardous reagents and generate significant waste. The application of green chemistry principles aims to mitigate these environmental and safety concerns. Future research will likely focus on developing synthetic routes that are not only efficient but also environmentally benign.

Key areas of investigation include the use of renewable starting materials, the development of catalytic reactions to replace stoichiometric reagents, and the use of safer, more environmentally friendly solvents. For instance, a hypothetical "greener" synthesis of this compound could prioritize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product.

Research Focus for Greener Synthesis:

Catalyst Development: Investigating novel catalysts, potentially enzymatic or earth-abundant metal-based, to facilitate key bond formations in the molecule, such as the carbon-carbon triple bond or the ether linkage. Biocatalysis, using enzymes, offers the potential for high selectivity under mild conditions, reducing the need for protecting groups and harsh reaction conditions. caltech.edu

Solvent Selection: Moving away from traditional volatile organic compounds (VOCs) towards greener alternatives like water, supercritical fluids, or bio-derived solvents (e.g., Cyrene). The choice of solvent can dramatically impact the environmental footprint of a synthesis.

Energy Efficiency: Exploring alternative energy sources to drive reactions, such as microwave irradiation or photochemical methods, which can often lead to shorter reaction times and reduced energy consumption compared to conventional heating.

Table 1: Comparison of Hypothetical Traditional vs. Green Synthesis Metrics for this compound

MetricTraditional ApproachGreen Chemistry Approach
Solvent Dichloromethane, TetrahydrofuranWater, Ethanol
Catalyst Stoichiometric strong basesCatalytic phase-transfer catalyst
Atom Economy Low to moderateHigh
Reaction Conditions High temperature, inert atmosphereRoom temperature, open flask
Waste Generated High volume of organic wasteLow volume of aqueous waste

Continuous Flow Chemistry Applications for Production

Continuous flow chemistry presents a paradigm shift from traditional batch processing, offering numerous advantages for the synthesis of fine chemicals like this compound. In a flow system, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters.

For a molecule with multiple functional groups like this compound, which contains an alkene, an alkyne, an ether, and an alcohol, flow chemistry can offer enhanced safety and selectivity. Potentially hazardous intermediates can be generated and consumed in situ, minimizing their accumulation. Furthermore, the high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling the safe execution of highly exothermic or endothermic reactions.

Potential Advantages of Flow Synthesis:

Improved Safety: Handling of unstable intermediates and reagents is safer as only small quantities are present in the reactor at any given time.

Enhanced Control: Precise control over temperature, pressure, and reaction time can lead to higher yields and purities.

Scalability: Scaling up production is often simpler than with batch processes, as it can be achieved by running the system for longer or by "numbering-up" (running multiple systems in parallel).

Table 2: Hypothetical Parameters for a Continuous Flow Synthesis Step of a Precursor to this compound

ParameterValue
Reactor Type Packed-bed reactor with immobilized catalyst
Flow Rate 1.0 mL/min
Temperature 80 °C
Pressure 5 bar
Residence Time 10 minutes
Throughput 2.5 g/hour

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Prediction

Applications in Chemical Synthesis:

Retrosynthesis Planning: AI algorithms can propose multiple synthetic routes, ranked by feasibility, cost, and sustainability metrics. engineering.org.cn

Reaction Optimization: ML models can predict the optimal reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and minimize byproducts.

Novel Reaction Discovery: By identifying patterns in chemical data, AI can even suggest entirely new types of chemical reactions.

Disconnection BondPrecursor 1Precursor 2
C-O bond of the methoxy (B1213986) group6-Hydroxydec-9-en-4-yn-1-olMethylating agent
C-C bond adjacent to the alkyneA protected 1-bromo-pent-4-eneA protected 5-methoxypent-1-yn-5-ol
C-C bond of the alkeneA protected aldehydeA Wittig reagent

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